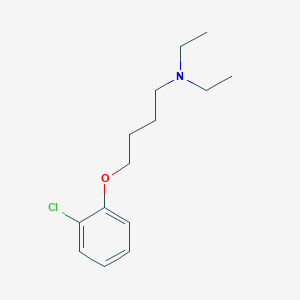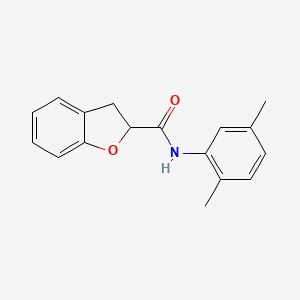
4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine
Descripción general
Descripción
4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine, also known as bupropion, is a medication that is commonly used to treat depression, smoking cessation, and attention deficit hyperactivity disorder (ADHD). It is a dopamine and norepinephrine reuptake inhibitor, which means that it works by increasing the levels of these neurotransmitters in the brain.
Mecanismo De Acción
Bupropion works by inhibiting the reuptake of dopamine and norepinephrine, which increases their levels in the brain. This leads to an increase in mood, energy, and focus. Bupropion also has weak effects on the reuptake of serotonin, although this is not its primary mechanism of action.
Biochemical and Physiological Effects:
Bupropion has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and energy levels. Bupropion has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex, which is involved in executive function and decision-making. In addition, 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine has been found to have anti-inflammatory effects, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bupropion has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action, which makes it useful for studying neurotransmitter systems and their effects on behavior. Bupropion is also relatively easy to administer and has a low risk of side effects. However, there are also some limitations to using 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine in lab experiments. For example, it can be difficult to control for individual differences in drug metabolism and absorption, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine. One area of interest is its potential use in treating other psychiatric and neurological conditions, such as anxiety disorders and Parkinson's disease. Another area of research is the development of new formulations of this compound that could improve its efficacy and reduce its side effects. Finally, there is ongoing research into the underlying mechanisms of this compound's effects on neurotransmitter systems, which could lead to the development of new drugs with similar mechanisms of action.
Aplicaciones Científicas De Investigación
Bupropion has been widely studied for its therapeutic effects on depression, smoking cessation, and ADHD. It has also been investigated for its potential use in treating other conditions, such as bipolar disorder, obesity, and neuropathic pain. In addition, 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine has been studied for its effects on neurotransmitter systems, including dopamine, norepinephrine, and serotonin.
Propiedades
IUPAC Name |
4-(2-chlorophenoxy)-N,N-diethylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-3-16(4-2)11-7-8-12-17-14-10-6-5-9-13(14)15/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOJVTQCTFDEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4795335.png)
![propyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4795341.png)
![6-chloro-2-(2-ethoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4795344.png)
![1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B4795358.png)
amine dihydrochloride](/img/structure/B4795366.png)


![2-{4-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4795390.png)
![N-(tert-butyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4795398.png)
![2-[(4-bromophenyl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4795403.png)
![2-{[4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4795408.png)

![methyl 2-[({4-[(5-chloro-2-thienyl)methyl]-1-piperazinyl}carbonyl)amino]benzoate](/img/structure/B4795439.png)
